2-Acetyl-1-furfurylpyrrole is derived from natural sources, particularly in certain food products where it contributes to aroma and flavor profiles. It is classified under flavoring agents and is often utilized in food chemistry due to its pleasant odor reminiscent of roasted or baked goods. The compound is also studied for its role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.
The synthesis of 2-Acetyl-1-furfurylpyrrole can be achieved through various methods, primarily involving the reaction of furfural with pyrrole derivatives. One common synthetic route involves:
Technical parameters such as temperature (usually around 60-80 °C), reaction time (several hours), and molar ratios of reactants are critical for maximizing yield and purity of the final product .
The molecular structure of 2-Acetyl-1-furfurylpyrrole features a five-membered furan ring fused with a pyrrole ring, which contributes to its unique chemical properties. Key structural characteristics include:
The molecular weight of 2-Acetyl-1-furfurylpyrrole is approximately 179.19 g/mol . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure.
2-Acetyl-1-furfurylpyrrole participates in various chemical reactions, including:
These reactions are influenced by conditions such as solvent choice, temperature, and the presence of catalysts .
The physical properties of 2-Acetyl-1-furfurylpyrrole include:
Chemical properties include stability under normal conditions but susceptibility to oxidation when exposed to air . Its refractive index ranges from 1.529 to 1.536, indicating that it has moderate optical activity.
2-Acetyl-1-furfurylpyrrole finds applications in various fields:
Additionally, ongoing research into its biosynthesis pathways highlights its importance in understanding flavor development in crops like fragrant rice .
2-Acetyl-1-furfurylpyrrole is systematically named 1-[1-(furan-2-ylmethyl)-1H-pyrrol-2-yl]ethanone according to IUPAC conventions [3] [5]. This nomenclature precisely defines its molecular architecture:
Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol [2] [6]. Key identifiers across chemical databases include:
Table 1: Chemical Identifiers of 2-Acetyl-1-furfurylpyrrole
Identifier Type | Value |
---|---|
CAS Registry Number | 13678-73-4 |
PubChem CID | 20560368 |
FDA UNII | EJ443MI6K2 |
InChIKey | AYCBWOMKZDMMQR-UHFFFAOYSA-N |
The SMILES notation CC(=O)C1=CC=CN1CC2=CC=CO2
further encodes its atomic connectivity [3] [6].
Although experimental spectral data is limited in the provided sources, structural characterization relies on foundational spectroscopic methods:
¹³C NMR would reveal 11 distinct carbon environments, including the acetyl carbonyl (~195 ppm) and furanyl/pyrrolyl carbons (110–150 ppm) [6].
Mass Spectrometry (MS):
Predicted fragments include m/z 172 ([M–OH]⁺) and 144 ([M–CH₃CO]⁺) [6].
Infrared (IR) Spectroscopy:
2-Acetyl-1-furfurylpyrrole differs functionally from its precursor, 1-furfurylpyrrole (C₉H₉NO, MW 147.17 g/mol), due to the acetyl substitution [7] [8]:
Table 2: Structural and Functional Comparison of Pyrrole Derivatives
Property | 2-Acetyl-1-furfurylpyrrole | 1-Furfurylpyrrole |
---|---|---|
Molecular Formula | C₁₁H₁₁NO₂ | C₉H₉NO |
Molecular Weight | 189.21 g/mol | 147.17 g/mol |
Key Functional Groups | Acetyl, pyrrolyl, furfuryl | Pyrrolyl, furfuryl |
Solubility | Moderate in alcohol (676.3 mg/L in water) | High in polar solvents (e.g., water, ethanol) [7] |
Flavor Profile | Fruity-rose notes (used ≤5 ppm in foods) | Mushroom/horseradish notes (used ≤2 ppm) [4] [5] |
Structural Implications:
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